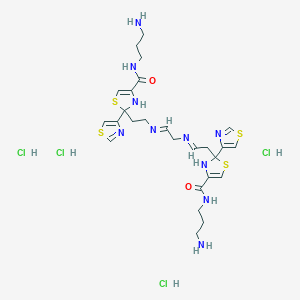
Pdc-bithiazol-EDA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pdc-bithiazol-EDA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of bithiazole and ethylenediamine, and it has shown promising results in scientific research.
作用机制
The mechanism of action of Pdc-bithiazol-EDA is not fully understood. However, studies have shown that Pdc-bithiazol-EDA interacts with various cellular targets such as DNA, proteins, and enzymes. In cancer cells, Pdc-bithiazol-EDA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In catalysis, Pdc-bithiazol-EDA acts as a catalyst by coordinating with the metal center and activating the substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pdc-bithiazol-EDA depend on the concentration and exposure time. In cancer cells, Pdc-bithiazol-EDA induces apoptosis and inhibits cell proliferation. In catalysis, Pdc-bithiazol-EDA activates the substrate and enhances the reaction rate. However, the long-term effects of Pdc-bithiazol-EDA on human health are not known.
实验室实验的优点和局限性
One of the advantages of Pdc-bithiazol-EDA is its versatility in various scientific research fields. Pdc-bithiazol-EDA can be easily synthesized and purified, making it an ideal compound for lab experiments. However, one of the limitations of Pdc-bithiazol-EDA is its stability. Pdc-bithiazol-EDA is sensitive to air and moisture, and it can decompose over time. Therefore, it is important to store Pdc-bithiazol-EDA in a dry and inert atmosphere.
未来方向
There are various future directions for Pdc-bithiazol-EDA research. In medicinal chemistry, Pdc-bithiazol-EDA can be further optimized to increase its potency and selectivity towards cancer cells. In material science, Pdc-bithiazol-EDA can be used as a building block for the synthesis of new materials with unique properties. In catalysis, Pdc-bithiazol-EDA can be used as a catalyst for new reactions with high efficiency and selectivity. Furthermore, the long-term effects of Pdc-bithiazol-EDA on human health need to be investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, Pdc-bithiazol-EDA is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pdc-bithiazol-EDA have been discussed in this paper. Further research is needed to fully understand the potential of Pdc-bithiazol-EDA in various scientific research fields.
合成方法
The synthesis of Pdc-bithiazol-EDA involves the reaction between bithiazole and ethylenediamine in the presence of palladium catalyst. The reaction produces Pdc-bithiazol-EDA as a yellow powder, which is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound depend on the reaction conditions, such as temperature, reaction time, and concentration of reactants.
科学研究应用
Pdc-bithiazol-EDA has shown potential applications in various scientific research fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, Pdc-bithiazol-EDA has shown promising results as an anti-cancer agent. Studies have shown that Pdc-bithiazol-EDA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, Pdc-bithiazol-EDA has been used as a building block for the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, Pdc-bithiazol-EDA has been used as a catalyst for various reactions such as Suzuki-Miyaura coupling and C-H activation.
属性
CAS 编号 |
160732-26-3 |
|---|---|
产品名称 |
Pdc-bithiazol-EDA |
分子式 |
C26H40Cl4N10O2S4 |
分子量 |
794.7 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H |
InChI 键 |
UOPQFZVTGBOQFU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
规范 SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
同义词 |
N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine PDC-bithiazol-EDA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



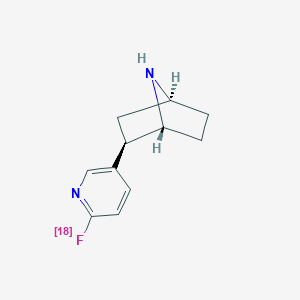
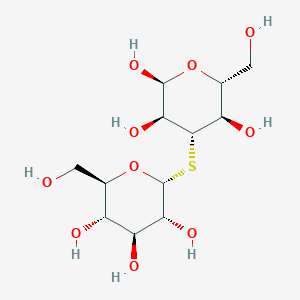
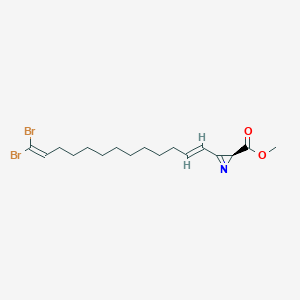
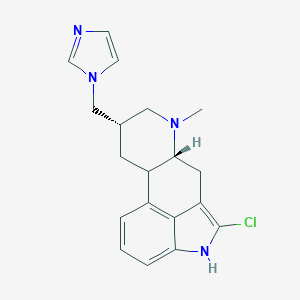







![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
